molecular formula C13H8ClNO3 B105091 2-Chloro-5-nitrobenzophenone CAS No. 34052-37-4

2-Chloro-5-nitrobenzophenone

Cat. No. B105091
CAS RN: 34052-37-4
M. Wt: 261.66 g/mol
InChI Key: HRPHZUAPQWJPCZ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzophenone is a chemical compound used in the synthesis of various pharmaceuticals . It is a reactant in the synthesis of Clonazepam, an antiepileptic agent with anxiolytic and antimanic properties .


Synthesis Analysis

The commercial synthesis of nitrazepam, an antiepileptic drug, has been developed based on the interaction of 2-chloro-5-nitrobenzophenone with ethylenediamine . This method has been successfully implemented in practice .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-nitrobenzophenone is C13H8ClNO3 . Its molecular weight is 261.66 g/mol . The vibrational and electronic properties of 2-chloro-5-nitrobenzophenone have been explored experimentally and theoretically .


Chemical Reactions Analysis

2-Chloro-5-nitrobenzophenone is used in the synthesis of benzodiazepines . It is also an acid hydrolysis product of clonazepam .


Physical And Chemical Properties Analysis

2-Chloro-5-nitrobenzophenone is a solid substance . Its melting point is between 83-85°C . It is soluble in methanol .

Safety and Hazards

2-Chloro-5-nitrobenzophenone is classified as an aquatic acute 2 and aquatic chronic 2 hazard . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPHZUAPQWJPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187658
Record name 2-Chloro-5-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitrobenzophenone

CAS RN

34052-37-4
Record name 2-Chloro-5-nitrobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34052-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitrobenzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-nitrobenzophenone
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Synthesis routes and methods

Procedure details

The reaction is carried out as in Example 10 a) by reacting benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of aluminium chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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